molecular formula C14H18N2O2S B8161101 tert-Butyl (2-((4-cyanophenyl)thio)ethyl)carbamate

tert-Butyl (2-((4-cyanophenyl)thio)ethyl)carbamate

Cat. No.: B8161101
M. Wt: 278.37 g/mol
InChI Key: ACPLQIMPLPOZRH-UHFFFAOYSA-N
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Description

tert-Butyl (2-((4-cyanophenyl)thio)ethyl)carbamate is an organic compound that features a tert-butyl group, a cyanophenyl group, and a thioethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-((4-cyanophenyl)thio)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-((4-cyanophenyl)thio)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((4-cyanophenyl)thio)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-((4-cyanophenyl)thio)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-((4-cyanophenyl)thio)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-((4-cyanophenyl)thio)ethyl)carbamate: Unique due to its combination of tert-butyl, cyanophenyl, and thioethyl groups.

    tert-Butyl (2-((4-cyanophenyl)amino)ethyl)carbamate: Similar structure but with an amino group instead of a thioethyl group.

    tert-Butyl (2-((4-cyanophenyl)methyl)carbamate: Similar structure but with a methyl group instead of a thioethyl group.

Properties

IUPAC Name

tert-butyl N-[2-(4-cyanophenyl)sulfanylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2,3)18-13(17)16-8-9-19-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPLQIMPLPOZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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